molecular formula C4H9ClOS B13693284 [2-(Chloromethoxy)ethyl](methyl)sulfane

[2-(Chloromethoxy)ethyl](methyl)sulfane

Cat. No.: B13693284
M. Wt: 140.63 g/mol
InChI Key: QOROLHYLCDMSAK-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)ethylsulfane is an organic compound characterized by the presence of a chloromethoxy group attached to an ethyl chain, which is further bonded to a methylsulfane group

Properties

Molecular Formula

C4H9ClOS

Molecular Weight

140.63 g/mol

IUPAC Name

1-(chloromethoxy)-2-methylsulfanylethane

InChI

InChI=1S/C4H9ClOS/c1-7-3-2-6-4-5/h2-4H2,1H3

InChI Key

QOROLHYLCDMSAK-UHFFFAOYSA-N

Canonical SMILES

CSCCOCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)ethylsulfane typically involves the reaction of 2-chloroethanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the methylthiol group, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(Chloromethoxy)ethylsulfane can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)ethylsulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the chloromethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethoxy)ethylsulfane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)ethylsulfane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are often related to the formation and breaking of sulfur-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethoxy)ethylether
  • 2-(Chloromethoxy)ethylamine
  • 2-(Chloromethoxy)ethylketone

Uniqueness

Compared to similar compounds, 2-(Chloromethoxy)ethylsulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and properties. This makes it particularly useful in reactions where sulfur-containing intermediates are required.

Biological Activity

2-(Chloromethoxy)ethylsulfane, often referred to in literature as a sulfur mustard analog, has garnered attention for its biological activity, particularly in the context of skin injuries and oxidative stress. This compound exhibits properties that may lead to significant biological effects, including DNA damage and inflammatory responses.

  • Chemical Formula : C₅H₁₃ClO₂S
  • Molecular Weight : 166.68 g/mol
  • Structure : Contains a chloromethoxy group and a methyl sulfide moiety.

Research indicates that 2-(Chloromethoxy)ethylsulfane operates primarily through the induction of oxidative stress, leading to inflammatory responses and DNA damage. This compound is structurally related to sulfur mustard (SM), which is known for its severe cutaneous effects.

  • Oxidative Stress Induction : The compound triggers the production of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.
  • Inflammatory Mediators : Exposure to this compound has been shown to increase levels of inflammatory markers such as COX-2, iNOS, and MMP-9 in skin tissues. These mediators are critical in the inflammatory response and tissue remodeling following injury.

Case Studies

A notable study investigated the effects of 2-(Chloromethoxy)ethylsulfane on SKH-1 hairless mice. The findings revealed:

  • DNA Damage : Phosphorylation of H2A.X was significantly elevated following exposure, indicating DNA strand breaks. The maximum phosphorylation was observed at 12 hours post-exposure.
  • Inflammatory Response : Increased expression of COX-2 was noted, peaking at 24 hours after exposure. The study reported a 3-fold increase in COX-2 levels compared to control groups after 48 hours.
Time Post-ExposureH2A.X Phosphorylation (fold change)COX-2 Expression (fold change)
9 hours1.71.8
12 hours3.03.0
24 hours2.13.3
48 hours3.1-

These results highlight the compound's potential as a model for studying skin injuries related to chemical exposure.

In Vitro Studies

In vitro studies have supported the findings from animal models, demonstrating that 2-(Chloromethoxy)ethylsulfane can induce cytotoxicity in various cell lines through mechanisms involving oxidative stress and apoptosis.

Decontamination Methods

Recent research has explored decontamination techniques for this compound, utilizing hydrogen peroxide solutions to effectively neutralize its toxic effects, thereby providing insights into potential therapeutic approaches against chemical warfare agents.

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